2-(2-Benzofuranyl)-2-imidazoline hydrochloride
準備方法
合成経路と反応条件
RX 801077 (塩酸塩) の合成には、2-ベンゾフランと適切なイミダゾール誘導体を、制御された条件下で反応させる必要があります。 反応には通常、触媒が必要であり、ジメチルスルホキシド (DMSO) などの溶媒中で高温で行われます .
工業生産方法
RX 801077 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の高純度と一貫性を確保するための厳格な品質管理対策が含まれています。 この化合物は通常、固体形で生産され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類
RX 801077 (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな誘導体になる可能性があります。
還元: 還元反応により、イミダゾール環が修飾され、さまざまな構造アナログが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、薬理学的特性が改変されたRX 801077 (塩酸塩) のさまざまな誘導体があります .
科学的研究の応用
RX 801077 (塩酸塩) は、科学研究において幅広い用途があります。
化学: イミダゾリン受容体の相互作用を研究するためのモデル化合物として使用されます。
生物学: 炎症反応と神経保護の調節における役割について調査されています。
医学: 外傷性脳損傷や神経変性疾患などの疾患に対する潜在的な治療薬です。
作用機序
RX 801077 (塩酸塩) は、イミダゾリン I2 受容体に選択的に結合することで効果を発揮します。この結合は、さまざまなシグナル伝達経路を調節し、抗炎症作用と神経保護作用をもたらします。 この化合物は NLRP3 インフラマソームを阻害し、神経細胞の炎症とネクロプトーシスを軽減します .
類似化合物の比較
類似化合物
- 2-(2-ベンゾフラニル)-2-イミダゾリン塩酸塩
- イダゾキサン塩酸塩
- モキソニジン塩酸塩
独自性
RX 801077 (塩酸塩) は、イミダゾリン I2 受容体に対する高い選択性と、強力な抗炎症作用と神経保護作用により、ユニークなものです。 類似化合物と比較して、炎症の軽減と神経細胞の保護においてより高い有効性を示しています .
類似化合物との比較
Similar Compounds
Uniqueness
RX 801077 (hydrochloride) is unique due to its high selectivity for the imidazoline I2 receptor and its potent anti-inflammatory and neuroprotective properties. Compared to similar compounds, it has shown greater efficacy in reducing inflammation and protecting neuronal cells .
生物活性
2-(2-Benzofuranyl)-2-imidazoline hydrochloride, commonly referred to as 2-BFI, is a compound that selectively binds to imidazoline I2 receptors. Its biological activity has garnered attention due to its neuroprotective effects and potential therapeutic applications in various neurological disorders. This article explores the compound's mechanisms of action, research findings, and case studies illustrating its biological activity.
2-BFI primarily interacts with the imidazoline I2 receptors, which are involved in various physiological processes including neuroprotection and modulation of neurotransmitter release. The compound's binding to these receptors triggers a cascade of biochemical events that lead to neuroprotection during ischemic conditions.
Key Mechanisms:
- Neuroprotection : 2-BFI has been shown to protect the neurovascular unit (NVU) during ischemic events by reducing apoptosis and improving blood-brain barrier integrity. This is evidenced by studies demonstrating decreased infarct size and improved neurological function in animal models following treatment with 2-BFI .
- Antioxidant Activity : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing antioxidant responses and reducing oxidative stress in neuronal tissues .
- Anti-inflammatory Effects : 2-BFI exhibits anti-inflammatory properties that contribute to its neuroprotective effects, particularly in models of spinal cord injury and cerebral ischemia .
Case Studies
- Focal Cerebral Ischemia Model :
- Objective : To assess the neuroprotective effects of 2-BFI in a rat model of focal cerebral ischemia.
- Methodology : Rats were divided into control and treatment groups, with the treatment group receiving 3 mg/kg of 2-BFI post-occlusion.
- Results : Significant improvements were observed in neurological scores, reduced infarct volume (34.3% vs. 56.1% apoptosis), decreased brain water content, and enhanced expression of tight junction proteins (occludin and ZO-1) compared to controls .
Parameter | Control Group | 2-BFI Group | p-value |
---|---|---|---|
Neurological Score | - | Improved | <0.05 |
Infarct Volume | - | Reduced | <0.05 |
Apoptosis Level | 56.1 ± 7.9% | 34.3 ± 5.4% | <0.05 |
Brain Water Content (%) | 84.62 ± 2% | 79.5 ± 2.6% | <0.05 |
Evans Blue Extravasation (µg/g) | 2.5 ± 0.41 | 1.2 ± 0.5 | <0.05 |
- Spinal Cord Injury Model :
- Objective : To evaluate the effects of 2-BFI on recovery post-spinal cord injury.
- Methodology : Rats were subjected to clip-compression injury and treated with 2-BFI.
- Results : Enhanced locomotion recovery was noted alongside increased Nrf2 expression and elevated levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Antimicrobial Activity
In addition to its neuroprotective properties, recent studies have evaluated the antimicrobial activity of derivatives related to benzofuranyl compounds, suggesting potential applications in treating infections . While specific data on the antimicrobial efficacy of 2-BFI itself is limited, its structural relatives have demonstrated significant activity against various pathogens.
特性
IUPAC Name |
2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662766 | |
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89196-95-2 | |
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?
A: this compound acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .
Q2: Does this compound interact with opioid receptors?
A: While this compound primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between this compound and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining this compound with certain opioids for enhanced pain management.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。